5-Bromo-6-chloronicotinic acid

Catalog No.
S665377
CAS No.
29241-62-1
M.F
C6H3BrClNO2
M. Wt
236.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-chloronicotinic acid

CAS Number

29241-62-1

Product Name

5-Bromo-6-chloronicotinic acid

IUPAC Name

5-bromo-6-chloropyridine-3-carboxylic acid

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)

InChI Key

DXEUARPQHJXMII-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)Cl)C(=O)O

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C(=O)O

Organic Chemistry Research

Synthesis of N-Phenylamides

Synthesis of Asciminib

Halogen-Containing Drugs

Halogen-Containing Natural Products

5-Bromo-6-chloronicotinic acid is an aromatic compound with the molecular formula C6H3BrClNO2C_6H_3BrClNO_2 and a molecular weight of approximately 236.45 g/mol. It is classified as a pyridine derivative, specifically a carboxylic acid, and is characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions of the pyridine ring, respectively. The compound appears as a white to light yellow crystalline powder and is soluble in methanol .

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Bromination: Further bromination can occur at the nitrogen or other positions on the aromatic ring under appropriate conditions.
  • Esterification: This compound can react with alcohols to form esters, which are often used in medicinal chemistry.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield substituted pyridines.

Research indicates that 5-Bromo-6-chloronicotinic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have been studied for potential applications in treating various diseases, including:

  • Antimicrobial Activity: Some studies suggest that derivatives of this compound have antibacterial properties.
  • Antitumor Activity: Certain analogs have shown promise in inhibiting cancer cell proliferation.

The synthesis of 5-bromo-6-chloronicotinic acid typically involves:

  • Bromination of 6-chloronicotinic acid: This can be achieved using bromine or brominating agents in an appropriate solvent.
  • Alternative methods: Other synthetic pathways may include the use of coupling reactions involving halogenated pyridines and carboxylic acids under catalyzed conditions .

5-Bromo-6-chloronicotinic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives may be explored as pesticides or herbicides due to their biological activity.
  • Material Science: Used in the development of novel materials with specific electronic properties.

Studies investigating the interactions of 5-bromo-6-chloronicotinic acid with biological targets are ongoing. These studies focus on its binding affinity to certain enzymes and receptors, revealing insights into its mechanism of action and potential therapeutic uses. The compound's interactions with DNA and proteins are particularly noteworthy, suggesting a role in modulating biological pathways .

Several compounds share structural similarities with 5-bromo-6-chloronicotinic acid. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity (%)Unique Features
3-Bromo-5-pyridine carboxylic acid83Lacks chlorine substitution; different biological activity.
4-Bromo-6-chloronicotinic acid79Chlorine at position 6; different reactivity profile.
5-Bromo-6-methylnicotinic acid77Methyl group instead of chlorine; altered solubility.
3-Bromo-2-chloro-5-methylpyridine77Different substitution pattern; potential for different interactions.
5-Bromo-4-chloronicotinic acid76Chlorine at position 4; may exhibit distinct pharmacological properties.

The unique combination of bromine and chlorine substitutions at specific positions on the pyridine ring distinguishes 5-bromo-6-chloronicotinic acid from its analogs, contributing to its unique chemical reactivity and biological activity .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29241-62-1

Wikipedia

5-Bromo-6-chloronicotinic acid

Dates

Modify: 2023-08-15

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